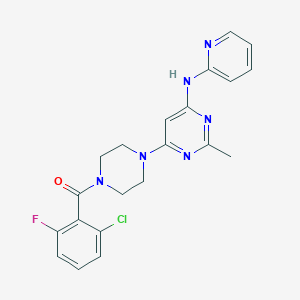

(2-Chloro-6-fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

描述

The compound (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a structurally complex small molecule featuring a methanone core linked to a 2-chloro-6-fluorophenyl group and a piperazine ring substituted with a 2-methyl-6-(pyridin-2-ylamino)pyrimidine moiety. Its design integrates halogenated aromatic systems, heterocyclic amines, and a piperazine scaffold, which are common in pharmacologically active compounds targeting kinases, GPCRs, or epigenetic regulators. The presence of fluorine and chlorine atoms enhances lipophilicity and metabolic stability, while the pyrimidine-pyridine interaction may facilitate π-π stacking in target binding .

属性

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN6O/c1-14-25-18(27-17-7-2-3-8-24-17)13-19(26-14)28-9-11-29(12-10-28)21(30)20-15(22)5-4-6-16(20)23/h2-8,13H,9-12H2,1H3,(H,24,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFHLKHQQKJPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone represents a significant structure in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : CHClF

- Molecular Weight : 431.91 g/mol

- CAS Number : Not specifically listed in available databases but structurally similar compounds exist.

Structural Characteristics

The compound features a chloro and fluorine substitution on the phenyl ring, which is known to influence its biological activity. The presence of a piperazine moiety and a pyrimidine derivative further enhances its potential as a therapeutic agent.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties, particularly against HIV. For instance, studies on related pyrimidine derivatives have shown potent activity against HIV-1, with some compounds achieving picomolar efficacy . The introduction of halogen substituents like chlorine and fluorine has been linked to enhanced antiviral activity through improved binding affinity to viral enzymes.

Anticancer Potential

Compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have been recognized for their anticancer properties. They inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The structural modifications in the compound under discussion may provide similar anticancer effects, although specific studies are required to confirm this.

The proposed mechanism of action for this class of compounds often involves:

- Inhibition of Enzymatic Activity : Targeting specific enzymes critical for viral replication or cancer cell survival.

- Receptor Modulation : Interacting with cellular receptors that regulate growth and survival pathways.

Study 1: Antiviral Efficacy

A study conducted on related compounds demonstrated that modifications at the 2 and 6 positions of the phenyl ring significantly improved antiviral activity against HIV-1. The introduction of a methyl group at the 4 position of the piperazine ring was found to enhance selectivity and potency .

Study 2: Anticancer Activity

In vitro assays using cancer cell lines treated with similar piperazine-pyrimidine derivatives showed dose-dependent inhibition of cell proliferation. The results indicated that compounds with halogen substitutions exhibited higher cytotoxicity compared to their non-halogenated counterparts .

Study 3: Enzyme Inhibition Studies

Research highlighted that compounds structurally related to (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone effectively inhibited specific kinases involved in cancer signaling pathways. The binding affinity was assessed using surface plasmon resonance techniques, revealing strong interactions with target enzymes .

Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antiviral | 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin derivatives | Picomolar activity against HIV |

| Anticancer | Pyrazolo[1,5-a]pyrimidines | Dose-dependent inhibition in cancer cells |

| Enzyme Inhibition | Piperazine derivatives | Strong inhibition of kinase activity |

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| (2-Chloro-6-fluorophenyl)(4-(2-methyl... | 431.91 | Antiviral, Anticancer |

| (3-Chloro-4-fluorophenyl)(4-fluoro... | 422.90 | Antibacterial |

| (3-Chloro-2-fluorophenyl)(4-(... | 431.91 | Antiviral |

科学研究应用

The compound exhibits several biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against specific cancer types, suggesting potent cytotoxicity.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Preliminary studies indicate that derivatives with similar functional groups exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as fluorine and chlorine, enhances the antimicrobial efficacy.

Neuropharmacological Effects

The structure of the compound suggests potential neuropharmacological applications. The piperazine moiety is known for its role in various neuroactive compounds, and derivatives have been investigated for their effects on neurotransmitter systems.

Cytotoxicity in Cancer Cells

A study involving the application of this compound on HeLa cells revealed that it significantly reduced cell viability compared to controls, indicating strong cytotoxic effects.

Antimicrobial Testing

In a comparative study, derivatives containing similar fluorinated structures were tested against various pathogens, showing enhanced antibacterial activity correlated with the presence of trifluoromethyl groups.

Data Tables

相似化合物的比较

Key Observations :

- Scaffold Diversity: The target compound’s pyrimidine-piperazine-methanone architecture differs from thienopyrimidine () or pyrazolopyrimidine () cores, which may influence target selectivity.

- Synthetic Complexity : The target’s synthesis likely requires sequential amination and coupling steps, contrasting with the Suzuki-Miyaura or condensation methods used in analogs .

Methodological Considerations in Structural Comparison

Graph-based comparison methods () highlight shared substructures:

- Common Motifs: The piperazine ring and pyrimidine core are conserved across analogs, but branching substituents (e.g., pyridinylamino vs. morpholine) drastically alter physicochemical profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。